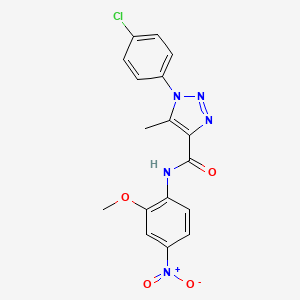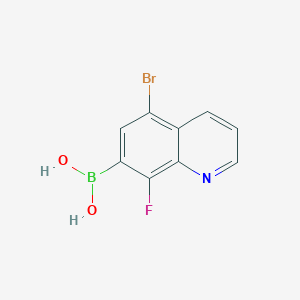
3-Bromo-2-(4-fluorophenyl)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(4-fluorophenyl)indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a bromine atom at the third position and a fluorophenyl group at the second position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-fluorophenyl)indazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3-bromo-1H-indazole.
Formation of Intermediate: The 4-fluoroaniline undergoes a reaction with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the indazole ring.
Bromination: The final step involves the bromination of the indazole ring at the third position to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale of production, either batch or continuous flow synthesis methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-fluorophenyl)indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the third position of the indazole ring.
Scientific Research Applications
3-Bromo-2-(4-fluorophenyl)indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-fluorophenyl)indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors in the body, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical processes.
Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)indazole: Lacks the bromine atom at the third position.
3-Bromoindazole: Lacks the fluorophenyl group at the second position.
4-Fluoro-3-bromoindazole: Similar structure but with different substitution patterns.
Uniqueness
3-Bromo-2-(4-fluorophenyl)indazole is unique due to the presence of both the bromine atom and the fluorophenyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This unique combination of substituents can influence the compound’s reactivity, stability, and potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-2-(4-fluorophenyl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-13-11-3-1-2-4-12(11)16-17(13)10-7-5-9(15)6-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBIFMDUXNEWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2891717.png)
methyl}naphthalen-2-ol](/img/structure/B2891720.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2891723.png)
![(Benzyloxy)[(2-chlorophenyl)methyl]amine](/img/structure/B2891724.png)
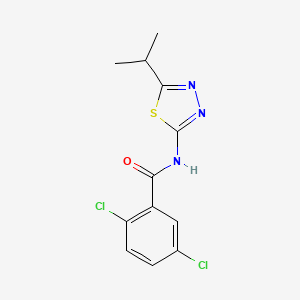
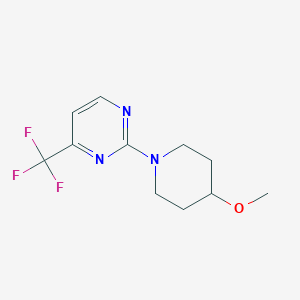
![1-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2891728.png)
![5-{[4-(Tert-pentyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2891729.png)
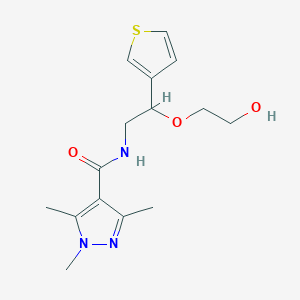
![6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2891731.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-carboxamide](/img/structure/B2891733.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoic acid](/img/new.no-structure.jpg)
